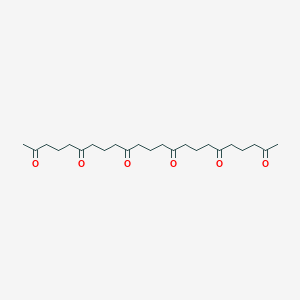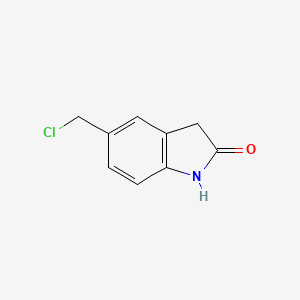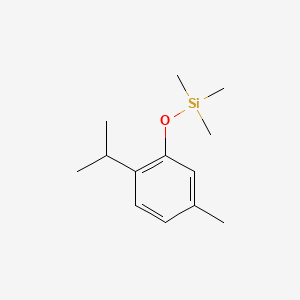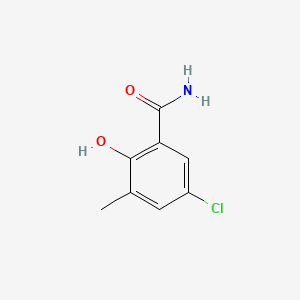![molecular formula C15H10Cl2N2O5 B13943048 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid is an organic compound that features a dichlorophenyl group, an acetamido group, and a nitrobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid typically involves the acylation of 3,4-dichloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Aminobenzoic acids: Formed by the reduction of the nitro group.
Substituted benzoic acids: Formed by nucleophilic substitution reactions.
科学的研究の応用
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and acetamido groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
2-[2-(3,4-Dichlorophenyl)acetamido]benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-[2-(3,4-Dichlorophenyl)acetamido]-4-methylbenzoic acid: Contains a methyl group instead of a nitro group, potentially altering its physical and chemical properties.
Uniqueness
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making this compound a valuable subject of study.
特性
分子式 |
C15H10Cl2N2O5 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC名 |
2-[[2-(3,4-dichlorophenyl)acetyl]amino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-4-1-8(5-12(11)17)6-14(20)18-13-7-9(19(23)24)2-3-10(13)15(21)22/h1-5,7H,6H2,(H,18,20)(H,21,22) |
InChIキー |
WMGGTPMQSCXDGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)






